molecular formula C14H20N2O2 B2998819 1-(Adamantan-1-yl)-3-(prop-2-enoyl)urea CAS No. 852399-58-7

1-(Adamantan-1-yl)-3-(prop-2-enoyl)urea

Cat. No.: B2998819
CAS No.: 852399-58-7
M. Wt: 248.326
InChI Key: GKDKFXVMKPBZDI-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-3-(prop-2-enoyl)urea is a synthetic small molecule characterized by its unique structure, which conjugates a rigid, lipophilic adamantane moiety with a urea linker and an acryloyl (prop-2-enoyl) functional group. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the design and development of novel enzyme inhibitors. Adamantyl-urea-based compounds are extensively documented in scientific literature as potent inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of epoxy fatty acids that is being investigated as a therapeutic target for cardiovascular diseases, hypertension, and metabolic syndrome . The incorporation of the acryloyl group provides a reactive handle that can be utilized for further chemical modifications or in the exploration of covalent binding mechanisms with biological targets. Researchers value this compound for its potential utility as a key intermediate or building block in the synthesis of more complex molecules and for probing biochemical pathways. This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, animals, or as a drug, and it must not be used for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-adamantylcarbamoyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-12(17)15-13(18)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h2,9-11H,1,3-8H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDKFXVMKPBZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(=O)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yl)-3-(prop-2-enoyl)urea typically involves the reaction of adamantylamine with acryloyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Adamantylamine Preparation: Adamantane is first converted to adamantylamine through a series of reactions involving nitration, reduction, and amination.

    Reaction with Acryloyl Isocyanate: Adamantylamine is then reacted with acryloyl isocyanate in an inert solvent such as dichloromethane at low temperatures to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yl)-3-(prop-2-enoyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The prop-2-enoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the existing functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of adamantane-based oxides.

    Reduction: Formation of adamantane-based alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Scientific Research Applications of 1-(Adamantan-1-yl)-3-(prop-2-enoyl)urea

This compound is a synthetic organic compound that consists of an adamantane moiety and a prop-2-enoyl group attached to a urea backbone. The rigid and stable adamantane structure and the reactive prop-2-enoyl group make this compound interesting for use in chemical and biological studies.

Potential Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation This compound can be oxidized using strong oxidizing agents, which leads to the formation of corresponding oxides. Potassium permanganate or chromium trioxide can be used in acidic conditions.
  • Reduction Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives. Anhydrous ether can be used as a solvent. The reaction forms adamantane-based alcohols or amines.
  • Substitution The prop-2-enoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the existing functional group. Amines or thiols can be used as nucleophiles in the presence of a base like sodium hydroxide. This leads to the formation of substituted urea derivatives.

Applications

This compound is used in chemistry, biology, medicine, and industry.

  • Chemistry It is used as a building block in the synthesis of complex organic molecules.
  • Biology It is studied for its potential biological activity, such as antimicrobial and antiviral properties. Certain urea derivatives have demonstrated promising growth inhibition against Acinetobacter baumannii . For example, the adamantyl urea adduct 3l exhibited outstanding growth inhibition (94.5%) towards Acinetobacter baumannii .
  • Medicine It is investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
  • Industry It is utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-3-(prop-2-enoyl)urea is not fully understood. it is believed to interact with biological targets through its adamantane moiety, which can enhance membrane permeability and stability. The prop-2-enoyl group may participate in covalent bonding with target proteins, leading to modulation of their activity. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Hydrogen Bonding and Crystal Packing

  • 1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea (C₁₇H₂₁ClN₂O): Forms zigzag polymeric chains via two intermolecular N–H···O hydrogen bonds (N1–H1···O1: 2.072 Å, 158.1°; N2–H2A···O1: 2.225 Å, 154.0°). The 4-chlorophenyl group enhances π-π stacking, contributing to a dense crystal lattice .
  • 1-(Adamantan-1-yl)-3-(prop-2-enoyl)urea: The acryloyl group introduces a planar, conjugated system, likely altering packing efficiency compared to aryl-substituted analogs. No crystallographic data is available, but the acryloyl group’s rigidity may reduce rotational freedom, affecting intermolecular interactions.

Table 1: Structural Parameters of Selected Adamantyl Ureas

Compound Substituent Key Hydrogen Bonds (Å/°) Space Group Reference
1-(Adamantan-1-yl)-3-(4-Cl-Ph)urea 4-Chlorophenyl 2.072, 158.1; 2.225, 154.0 Pna2₁
1-(Adamantan-1-yl)-3-(oxazol-2-yl)urea Oxazole N/A N/A
This compound Acryloyl N/A N/A

Anti-Tuberculosis Activity

Adamantyl-aryl ureas, such as 1-(adamantan-2-yl)-3-(2,3,4-trifluorophenyl)urea, exhibit potent anti-tuberculosis (TB) activity with MIC values <1 µM . The 4-chlorophenyl derivative in is hypothesized to inhibit mycobacterial membrane targets via hydrophobic interactions.

Physicochemical Properties

  • Lipophilicity: Adamantane increases logP values, enhancing membrane permeability. The acryloyl group in this compound adds polarity (logP estimated ~2.5) compared to aryl analogs (logP ~3.5–4.0) .
  • Melting Points : Aryl-substituted adamantyl ureas melt at 140–232°C , while the acryloyl derivative’s melting point is unreported but expected to be lower due to reduced crystallinity.

Biological Activity

1-(Adamantan-1-yl)-3-(prop-2-enoyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a soluble epoxide hydrolase (sEH) inhibitor. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings from various studies.

The synthesis of this compound typically involves the reaction of adamantylamine with acryloyl isocyanate. The reaction is performed under controlled conditions to ensure high yield and purity. The general synthetic route can be summarized as follows:

  • Preparation of Adamantylamine : Adamantane is converted to adamantylamine through nitration, reduction, and amination.
  • Reaction with Acryloyl Isocyanate : Adamantylamine is reacted with acryloyl isocyanate in an inert solvent like dichloromethane at low temperatures.

The compound exhibits unique chemical properties due to the presence of both adamantane and prop-2-enoyl groups, which enhance its stability and biological activity .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with biological targets primarily through its adamantane moiety, which enhances membrane permeability. The prop-2-enoyl group may facilitate covalent bonding with target proteins, modulating their activity .

Soluble Epoxide Hydrolase Inhibition

Research indicates that compounds similar to this compound serve as effective inhibitors of soluble epoxide hydrolase (sEH). Inhibition of sEH has therapeutic implications for conditions such as hypertension, inflammation, and pain management. A study reported that the compound demonstrated significant inhibition of human sEH in vitro, with metabolic profiling revealing that cytochrome P450 (CYP) 3A4 plays a crucial role in its metabolism .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of urea derivatives, including this compound. For instance, related adamantyl urea derivatives have shown promising activity against various bacterial strains such as Acinetobacter baumannii, Escherichia coli, and Staphylococcus aureus. Notably, some derivatives exhibited over 90% growth inhibition against A. baumannii, indicating potential as lead drug candidates .

Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

Study Focus Findings
MetabolismIdentified major metabolic pathways involving CYP enzymes; metabolites were active but less potent than the parent compound.
Antimicrobial ActivityDemonstrated significant growth inhibition against A. baumannii; molecular docking studies suggested strong binding interactions.
PharmacokineticsReported good metabolic stability and favorable ADME properties in murine models; further optimization needed for toxicity reduction.

Case Studies

In vitro studies have shown that this compound and its analogs can effectively inhibit sEH activity across various concentrations. For example, one study indicated an IC50 value in the nanomolar range for related compounds, suggesting high potency against sEH . Additionally, molecular docking studies support the hypothesis that these compounds bind effectively to target sites within the enzyme.

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